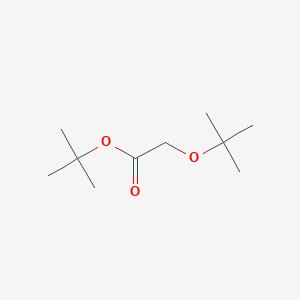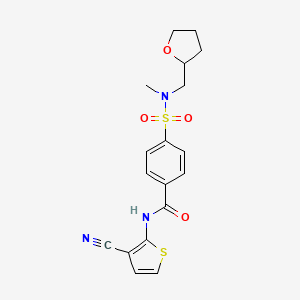
Tert-butyl 2-(tert-butoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(tert-butoxy)acetate: is an organic compound with the molecular formula C10H20O3. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of two tert-butyl groups and an acetate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing tert-butyl 2-(tert-butoxy)acetate involves the esterification of tert-butyl alcohol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of tert-butyl acetate with tert-butyl alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to optimize reaction conditions and improve yield. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been shown to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(tert-butoxy)acetate can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form tert-butyl alcohol and other reduction products.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products include tert-butyl acetate and other oxidized derivatives.
Reduction: Products include tert-butyl alcohol and other reduced derivatives.
Substitution: Products vary depending on the nucleophile used, but can include tert-butyl amines and tert-butyl thiols.
Scientific Research Applications
Chemistry: Tert-butyl 2-(tert-butoxy)acetate is used as a reagent in organic synthesis, particularly in the formation of tert-butyl esters and ethers. It is also used as a protecting group for carboxylic acids and alcohols due to its stability and ease of removal under acidic conditions .
Biology and Medicine: In biological research, this compound is used in the synthesis of biologically active compounds, including pharmaceuticals. Its ability to protect functional groups during multi-step synthesis makes it valuable in medicinal chemistry .
Industry: The compound is used in the production of coatings, adhesives, and industrial cleaners. Its volatility and solvent properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-(tert-butoxy)acetate involves its ability to act as a protecting group for carboxylic acids and alcohols. The tert-butyl group provides steric hindrance, protecting the functional group from unwanted reactions. The compound can be easily removed under acidic conditions, regenerating the original functional group .
Comparison with Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the additional tert-butyl group.
Tert-butyl alcohol: A simpler compound with only one tert-butyl group.
Tert-butyl methyl ether: Contains a tert-butyl group and a methyl ether group.
Uniqueness: Tert-butyl 2-(tert-butoxy)acetate is unique due to the presence of two tert-butyl groups, which provide enhanced steric hindrance and stability compared to similar compounds. This makes it particularly useful as a protecting group in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)12-7-8(11)13-10(4,5)6/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFILQTWANXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)
![7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2441436.png)

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2441441.png)






![6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B2441451.png)



